molecular formula C8H9Cl2N3 B13607237 3-(1H-pyrazol-4-yl)pyridinedihydrochloride

3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Cat. No.: B13607237
M. Wt: 218.08 g/mol
InChI Key: PBKMSGCFQFQXOF-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)pyridinedihydrochloride is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride typically involves the reaction of 3-(1H-pyrazol-4-yl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-4-yl)pyridinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyrazole-pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated pyrazole-pyridine derivatives.

Scientific Research Applications

3-(1H-Pyrazol-4-yl)pyridinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

  • 3-(1H-Pyrazol-5-yl)pyridine
  • 4-(1H-Pyrazol-4-yl)pyridine
  • 3-(1H-Pyrazol-3-yl)pyridine

Comparison: 3-(1H-Pyrazol-4-yl)pyridinedihydrochloride is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the pyrazole ring on the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets.

Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H

InChI Key

PBKMSGCFQFQXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNN=C2.Cl.Cl

Origin of Product

United States

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